2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a chemical compound with the molecular formula CHNO.
Structure: It belongs to the class of pyranone derivatives and features a benzoxazole ring fused to a pyranone ring.
Occurrence: This compound is found in cigarette smoke, Maillard reaction products, sugar degradation products, and natural extracts.
Flavor: Structurally related to maltol, it exhibits a caramel-like aroma, but with better water solubility and a more pronounced sweet taste.
Common Names: It goes by various names, including 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one and hydroxydihydromaltol.
Preparation Methods
Synthetic Route: The synthesis involves refluxing glucose and pyridine in ethanol under an argon atmosphere. Acetic acid is added, followed by dilution with water. The concentrated reaction solution is extracted with ethyl acetate to obtain γ-pyranone.
Industrial Production: The industrial-scale production process follows a similar route, ensuring high purity and yield.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and acid/base catalysts are used.
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the pyranone or benzoxazole moieties.
Scientific Research Applications
Chemistry: Used as a natural alternative to synthetic colorants, it has been approved as a food coloring agent in several countries.
Biology: Its flavor-enhancing properties make it relevant for sensory studies and food science.
Medicine: Research explores its potential therapeutic applications, although further studies are needed.
Industry: Widely used in the food and beverage industry for flavor enhancement.
Mechanism of Action
Targets: The exact molecular targets are still under investigation.
Pathways: It likely interacts with taste receptors or modulates signaling pathways related to sweetness perception.
Comparison with Similar Compounds
Uniqueness: Its improved water solubility and pronounced sweet taste set it apart from other related compounds.
Similar Compounds: Other pyranones and benzoxazoles, such as ethyl glucopyranoside, exhibit similar structural features.
Remember, this compound’s multifaceted properties make it intriguing for both scientific research and practical applications
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)13-7-9-14(10-8-13)22-11-17(21)19-18-15-5-3-4-6-16(15)20-23-18/h7-10,12H,3-6,11H2,1-2H3,(H,19,21) |
InChI Key |
COMIMRSQAVKEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.